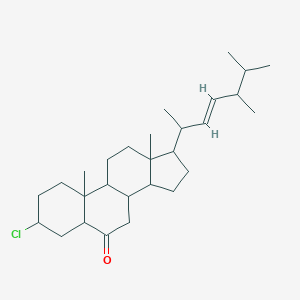
3-Chloroergost-22-en-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloroergost-22-en-6-one is a steroidal compound that has been extensively studied for its potential applications in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool for investigating the biochemical and physiological effects of steroids on living organisms.
Wissenschaftliche Forschungsanwendungen
3-Chloroergost-22-en-6-one has been extensively used in scientific research to investigate the biochemical and physiological effects of steroids on living organisms. It has been used to study the effects of steroids on the immune system, inflammation, and cancer. It has also been used to study the effects of steroids on the cardiovascular system, the nervous system, and the reproductive system.
Wirkmechanismus
The mechanism of action of 3-Chloroergost-22-en-6-one is not well understood. However, it is believed to act as a steroid hormone receptor agonist, binding to steroid hormone receptors and activating their transcriptional activity. This leads to the regulation of gene expression and the production of various proteins that are involved in the biochemical and physiological effects of steroids on living organisms.
Biochemical and Physiological Effects:
3-Chloroergost-22-en-6-one has been shown to have a wide range of biochemical and physiological effects on living organisms. It has been shown to regulate the immune system, reduce inflammation, and inhibit the growth of cancer cells. It has also been shown to regulate the cardiovascular system, the nervous system, and the reproductive system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Chloroergost-22-en-6-one in lab experiments is its unique chemical structure and properties, which make it a valuable tool for investigating the biochemical and physiological effects of steroids on living organisms. However, one of the main limitations of using 3-Chloroergost-22-en-6-one in lab experiments is its cost and availability, which can limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for the study of 3-Chloroergost-22-en-6-one. One future direction is the investigation of its potential therapeutic applications in the treatment of various diseases, such as cancer and inflammation. Another future direction is the investigation of its potential as a tool for studying the mechanisms of steroid hormone receptor activation and the regulation of gene expression. Additionally, the development of new synthesis methods and the optimization of existing methods could lead to increased availability and decreased cost of 3-Chloroergost-22-en-6-one, making it more accessible for scientific research.
In conclusion, 3-Chloroergost-22-en-6-one is a valuable tool for investigating the biochemical and physiological effects of steroids on living organisms. Its unique chemical structure and properties have led to its extensive use in scientific research, and its potential applications in various fields of study make it an important area of research for the future.
Synthesemethoden
The synthesis of 3-Chloroergost-22-en-6-one can be achieved through several methods, including chemical synthesis and microbial transformation. Chemical synthesis involves the reaction of cholesterol with thionyl chloride and phosphorus pentachloride, followed by the addition of sodium hydroxide and chlorination with thionyl chloride. Microbial transformation involves the use of microorganisms such as fungi and bacteria to transform cholesterol into 3-Chloroergost-22-en-6-one.
Eigenschaften
Produktname |
3-Chloroergost-22-en-6-one |
|---|---|
Molekularformel |
C28H45ClO |
Molekulargewicht |
433.1 g/mol |
IUPAC-Name |
3-chloro-17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H45ClO/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-16-26(30)25-15-20(29)11-13-28(25,6)24(21)12-14-27(22,23)5/h7-8,17-25H,9-16H2,1-6H3/b8-7+ |
InChI-Schlüssel |
YMHFKAGSCRHVTB-BQYQJAHWSA-N |
Isomerische SMILES |
CC(C)C(C)/C=C/C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)Cl)C)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)Cl)C)C |
Kanonische SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B303179.png)
![2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide](/img/structure/B303183.png)
![4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B303187.png)

![N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide](/img/structure/B303195.png)
![N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide](/img/structure/B303197.png)

![2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B303203.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B303204.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303205.png)
![2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B303207.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)
![3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate](/img/structure/B303215.png)
![2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303216.png)